4-Fluorocinnamonitrile
Overview
Description
4-Fluorocinnamonitrile is an organic compound characterized by the presence of a nitrile group and a fluorophenyl group attached to a propenenitrile backbone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorocinnamonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde and a compound containing an active methylene group . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Knoevenagel condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorocinnamonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-Fluorocinnamonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluorocinnamonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenenitrile, 3-(4-chlorophenyl)-
- 2-Propenenitrile, 3-(4-bromophenyl)-
- 2-Propenenitrile, 3-(4-methylphenyl)-
Uniqueness
4-Fluorocinnamonitrile is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct electronic properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its biological activity compared to its analogs .
Biological Activity
4-Fluorocinnamonitrile is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including antimutagenic, antibacterial, and other therapeutic activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (C10H8FN) features a fluorine atom attached to the aromatic ring of a cinnamonitrile structure. The presence of fluorine significantly influences the compound's biological behavior, enhancing lipophilicity and modifying electron distribution, which can affect absorption and metabolism in biological systems.
Antimutagenic Activity
Research indicates that this compound exhibits notable antimutagenic properties . In studies using the Ames test with Salmonella typhimurium, compounds similar to this compound demonstrated a capacity to reduce mutagenicity induced by known mutagens such as sodium azide and benzo[a]pyrene. The antimutagenic activity is attributed to the compound’s antioxidant properties, which may facilitate DNA repair mechanisms.
Table 1: Antimutagenic Activity of Fluoroaryl Compounds
Compound | Mutagen Tested | Antimutagenic Effect | Concentration (μM) |
---|---|---|---|
This compound | Sodium Azide | Significant Reduction | 10, 20 |
This compound | Benzo[a]pyrene | Significant Reduction | 10, 20 |
Control | None | N/A | N/A |
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. In vitro studies have shown that it possesses activity against various strains of bacteria, particularly Gram-positive organisms. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) | Comparison with Standard Antibiotic |
---|---|---|
Staphylococcus aureus (MRSA) | 15 | Comparable to Vancomycin (10) |
Bacillus subtilis | 20 | Less effective than Penicillin |
Escherichia coli | 25 | Effective but less than Ciprofloxacin |
Case Studies on Biological Applications
Several case studies have highlighted the therapeutic applications of compounds related to this compound. For instance, a study focused on its use in combination therapies for enhancing the efficacy of existing antibiotics against resistant bacterial strains.
Case Study Example: Combination Therapy with Antibiotics
- Objective: To evaluate the synergistic effects of this compound with standard antibiotics against MRSA.
- Findings: The combination resulted in a significant reduction in bacterial load compared to antibiotics alone, suggesting potential for clinical applications in treating resistant infections.
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWTVBZOOBKCKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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